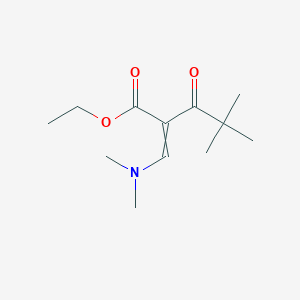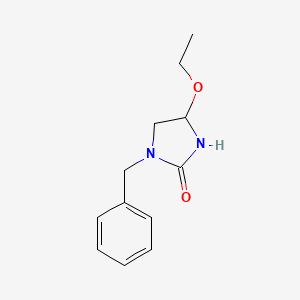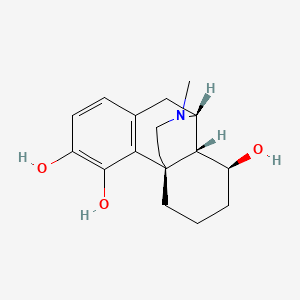
Pseudomorphine, tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pseudomorphine can be synthesized by the oxidative coupling of morphine using potassium ferricyanide as the oxidizing agent This method involves the reaction of morphine with potassium ferricyanide under controlled conditions to produce pseudomorphine
Chemical Reactions Analysis
Pseudomorphine undergoes several types of chemical reactions, including oxidation and hydrolysis. In an aqueous solution, morphine is oxidized to pseudomorphine and morphine-N-oxide . The oxidation reaction typically involves the use of oxidizing agents such as potassium ferricyanide. Hydrolysis reactions can also occur, leading to the breakdown of pseudomorphine into its constituent components under acidic or basic conditions .
Scientific Research Applications
Pseudomorphine has limited direct applications in scientific research due to its inactivity. it is of interest in the study of morphine and its derivatives. Researchers study pseudomorphine to understand the dimerization process of morphine and to investigate the impurities present in morphine preparations . Additionally, pseudomorphine’s structure and properties can provide insights into the behavior of other morphine-related compounds.
Mechanism of Action
Pseudomorphine does not exert significant pharmacological effects, and its mechanism of action is not well-defined. It does not produce effects in the central nervous or gastrointestinal systems but may have some effects on the circulatory system . The molecular targets and pathways involved in any potential effects of pseudomorphine are not well-studied.
Comparison with Similar Compounds
Pseudomorphine is similar to other morphine-related compounds such as thebaine (paramorphine), morphine-N-oxide, morphine-3-glucuronide, and morphine-6-glucuronide . These compounds share structural similarities with pseudomorphine but differ in their pharmacological effects and applications. For example, thebaine is a precursor to several important opioids, while morphine-3-glucuronide and morphine-6-glucuronide are metabolites of morphine with distinct pharmacological properties.
Properties
CAS No. |
63868-44-0 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1R,9R,10R,11S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12+,15-,17+/m1/s1 |
InChI Key |
ZVVPOIIWSXKHNF-LRHZJYQRSA-N |
Isomeric SMILES |
CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |
Canonical SMILES |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


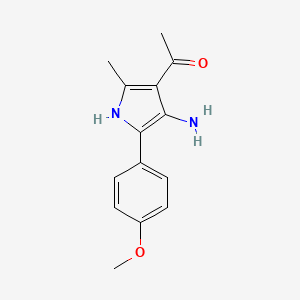
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)


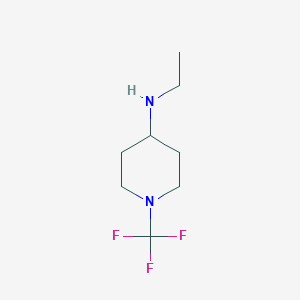
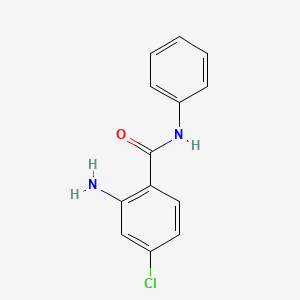
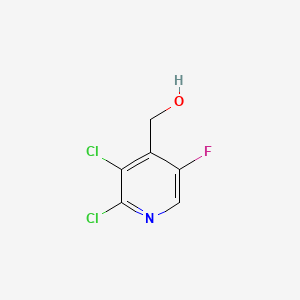

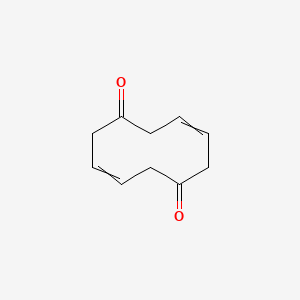
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
